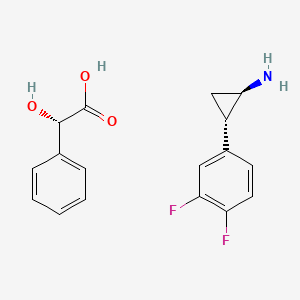
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid is a compound that consists of two distinct chemical entities The first part, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, is a cyclopropane derivative with amine functionality, while the second part, (2S)-2-hydroxy-2-phenylacetic acid, is a hydroxy acid with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry.
The preparation of (2S)-2-hydroxy-2-phenylacetic acid can be achieved through various methods, including the oxidation of phenylacetic acid derivatives or the hydrolysis of corresponding esters. The reaction conditions often involve the use of oxidizing agents, acidic or basic conditions, and specific solvents.
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in (2S)-2-hydroxy-2-phenylacetic acid can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The amine group in (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine can be reduced to form primary amines or other derivatives.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2S)-2-hydroxy-2-phenylacetic acid may yield phenylglyoxylic acid, while reduction of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may yield corresponding primary amines.
Scientific Research Applications
Chemistry
These compounds are used as intermediates in organic synthesis, enabling the construction of more complex molecules. They are also studied for their reactivity and potential to form new chemical entities.
Biology
In biological research, these compounds may be investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive molecules.
Medicine
In medicinal chemistry, these compounds may be explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, these compounds may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of these compounds depends on their specific molecular targets and pathways. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may interact with specific receptors or enzymes, leading to modulation of biological processes. Similarly, (2S)-2-hydroxy-2-phenylacetic acid may act as a precursor for the synthesis of bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine can be compared with other cyclopropane derivatives with different substituents.
- (2S)-2-hydroxy-2-phenylacetic acid can be compared with other hydroxy acids, such as glycolic acid or lactic acid.
Uniqueness
The uniqueness of these compounds lies in their specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. For example, the presence of difluorophenyl and cyclopropane moieties in (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may result in unique interactions with biological targets.
Properties
Molecular Formula |
C17H17F2NO3 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m00/s1 |
InChI Key |
GUESUQPLVFMJIT-XGHKJPITSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















